Ethyl 2-[(trifluoroacetyl)amino]benzoate
Description
Ethyl 2-[(trifluoroacetyl)amino]benzoate is an ortho-substituted benzoate ester featuring a trifluoroacetylated amino group at the 2-position of the benzene ring. Its molecular structure combines the electron-withdrawing trifluoroacetyl (TFA) group with the ethyl ester moiety, which imparts distinct chemical and physical properties. The TFA group enhances electrophilicity and metabolic stability compared to non-fluorinated analogs, making this compound valuable in medicinal chemistry and agrochemical research as a synthetic intermediate .
Properties
CAS No. |
82679-13-8 |
|---|---|
Molecular Formula |
C11H10F3NO3 |
Molecular Weight |
261.2 g/mol |
IUPAC Name |
ethyl 2-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-5-3-4-6-8(7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17) |
InChI Key |
SKOXTWICVRXJQR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, based on the evidence provided:
Key Observations:
For example, para-substituted amines in resins show higher conversion efficiency due to better accessibility . The hydroxyl group in Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate introduces hydrogen bonding, altering solubility and crystallinity compared to non-hydroxylated analogs .
Functional Group Effects: The trifluoroacetyl group increases electrophilicity and stability against hydrolysis relative to non-fluorinated acyl groups (e.g., ethoxyoxoacetamido in 2-(2-Ethoxy-2-oxoacetamido)benzoic acid) . Sulfonylurea groups (e.g., in Chlorimuron ethyl ester) shift applications toward agriculture, contrasting with trifluoroacetylated benzoates, which are more common in materials science .
Ester Group Variability :
- Ethyl esters generally offer better solubility in organic solvents than methyl esters, as seen in resin systems . However, methyl esters may crystallize more readily, as demonstrated in the synthesis of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid .
Synthetic Methods :
- Trifluoroacetylated compounds often require aggressive reagents like trifluoroacetic acid (TFA) for synthesis, as seen in , whereas oxoacetamido derivatives use milder chlorooxoacetate coupling .
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